Pentane-2,3-diol
Overview
Description
Pentane-2,3-diol, also known as 2,3-dimethyl-1,3-propanediol, is an organic compound that belongs to the class of diols, which are compounds that contain two hydroxyl groups. It is a colorless, odorless liquid with a boiling point of 163 °C and a melting point of −58 °C. This compound has a wide range of applications in the fields of industry, biochemistry, and medicine.
Scientific Research Applications
Dermatological Applications
Pentane-2,3-diol, also known as pentane-1,5-diol in some literature, has shown promise in dermatological applications. Sundberg and Faergemann (2008) found that pentane-1,5-diol is effective in drug delivery, exhibiting superior pharmaceutical and cosmetic properties, antimicrobial spectrum, and lower toxicity compared to other diols. It's also been identified as a safe and effective ingredient in topical pharmaceutical products. Their study underlines the potential of pentane-1,5-diol as a favorable component in dermatological formulations due to its efficacy, safety, and cost-effectiveness (Sundberg & Faergemann, 2008).
Enhancement of Percutaneous Absorption
This compound has been studied for its role in enhancing the percutaneous absorption of drugs. A study by Evenbratt and Faergemann (2009) demonstrated that pentane-1,5-diol, when added to a gel containing the antifungal drug terbinafine, increased the drug's percutaneous absorption. This suggests that this compound can be a potent absorption enhancer in topical medications, making it a valuable asset in pharmaceutical formulations (Evenbratt & Faergemann, 2009).
Antimicrobial Properties
Another significant application of this compound is in antimicrobial therapy. Faergemann et al. (2005) investigated its effectiveness against various bacteria, including multi-resistant strains. The study found that pentane-1,5-diol shows high antimicrobial activities and is a promising new compound for topical antimicrobial therapy, especially considering the rising concern about multi-resistance to traditional antimicrobials (Faergemann, Hedner, & Larsson, 2005).
Applications in Organic Chemistry
This compound also finds applications in organic chemistry. For instance, Jiao, Cao, and Zhao (2012) explored the use of certain derivatives of this compound as potential antifungal agents. Their research provides insights into the versatility of this compound derivatives in developing new fungicides, highlighting its potential beyond pharmaceutical applications (Jiao, Cao, & Zhao, 2012).
Safety and Hazards
Pentane-2,3-diol is highly flammable and may be fatal if swallowed and enters airways . It may cause drowsiness and dizziness. Prolonged or repeated contact may dry skin and cause irritation or cracking . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Properties
IUPAC Name |
pentane-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-3-5(7)4(2)6/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMFDCKSFJWJTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871390 | |
Record name | Pentane-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42027-23-6 | |
Record name | 2,3-Pentanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42027-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Pentanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042027236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentane-2,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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